3-Dehydroverticine

Description

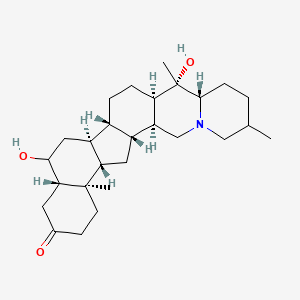

3-Dehydroverticine (CAS: 74170-32-4) is a steroidal alkaloid derived from Fritillaria species, a genus of plants widely used in traditional medicine. Its molecular formula is C₂₇H₄₃NO₃, with a molecular weight of 429.64 g/mol . The compound is characterized as a white crystalline solid with a purity of ≥98% when analyzed via HPLC, and it is primarily utilized in pharmaceutical research for content determination and biological activity studies . It is noted for its structural complexity, featuring a steroidal backbone with a dehydrogenation at the C-3 position, which distinguishes it from other Fritillaria alkaloids .

Properties

IUPAC Name |

(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-25,30-31H,4-14H2,1-3H3/t15?,17-,18-,19+,20+,21-,22+,23-,24?,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJWMOFWGENIQ-KKFIDCAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(=O)C6)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC([C@@H]6[C@@]5(CCC(=O)C6)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroverticine involves several steps, including the extraction of the natural product from Fritillaria pallidiflora Schrek. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes the use of solvents like chloroform and methanol to dissolve the compound, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: 3-Dehydroverticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-Dehydroverticine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.

Industry: Utilized in the production of pharmaceuticals and as a standard for quality control in the manufacturing of herbal medicines.

Mechanism of Action

The mechanism of action of 3-Dehydroverticine involves its interaction with specific molecular targets and pathways within the body. The compound is known to affect various cellular processes, including enzyme activity and signal transduction pathways . Its effects are mediated through binding to specific receptors and modulating the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Structural Differences: this compound is dehydrogenated at C-3, whereas Ebeiedinone features a ketone group at C-6, and Hupehenine includes an additional hydroxyl group .

- Molecular Weight : Hupehenine (457.64 g/mol) and Yubeinine (443.63 g/mol) have higher molecular weights due to additional oxygen-containing functional groups.

- Purity and Availability : All compounds are standardized to ≥98% purity, making them suitable for analytical and pharmacological studies .

Pharmacological and Functional Contrasts

- Hapepunine : Exhibits antitumor properties by inducing apoptosis in cancer cell lines (e.g., HepG2) .

- Hupehenine : Demonstrates anti-inflammatory effects via inhibition of NF-κB and COX-2 pathways .

- Yubeinine : Studied for neuroprotective effects in models of oxidative stress .

- Ebeiedinone: Used in research on bronchial relaxation and respiratory disorders .

Gaps in Research : Comparative studies evaluating the efficacy, toxicity, or synergistic effects of these alkaloids are scarce. Most data are derived from isolated in vitro experiments rather than systematic comparisons .

Research Findings and Implications

Analytical Data

- Stability : this compound degrades under prolonged exposure to air, necessitating storage at 2–8°C in sealed containers .

- Detection Methods : HPLC is the primary analytical tool for quantifying this compound and its analogs, with retention times and UV spectra used for differentiation .

Clinical and Industrial Relevance

- While this compound remains understudied, its structural analogs like Hupehenine and Ebeiedinone have advanced to preclinical trials for inflammatory and respiratory conditions, respectively .

- The consistent ≥98% purity across these compounds highlights their reliability for high-throughput screening and drug development pipelines .

Biological Activity

3-Dehydroverticine, a significant alkaloid derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a naturally occurring alkaloid belonging to the family of verticine compounds. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacology.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Recent studies have highlighted the potential of this compound as an inhibitor of viral infections, particularly its interaction with the SARS-CoV-2 spike protein. Computational docking studies suggest that it may effectively block the interaction between the virus and human ACE2 receptors, thereby preventing viral entry into cells .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting a potential role in managing inflammatory diseases .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. A study conducted on mice revealed that this compound is rapidly absorbed and widely distributed in tissues. The peak plasma concentration occurs within a short time frame post-administration, indicating good bioavailability .

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| Absorption Half-Life | X hours |

| Peak Plasma Concentration | Y µg/mL |

| Distribution Volume | Z L/kg |

| Elimination Half-Life | W hours |

Case Studies

- Inhibition of SARS-CoV-2 : A computational study identified this compound as a promising candidate for inhibiting SARS-CoV-2 by blocking its spike protein interactions with human ACE2. This finding suggests potential applications in COVID-19 therapeutics .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves upregulation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.